molecular formula C55H91N13O23 B14768763 Prepro VIP (111-122), human acetate

Prepro VIP (111-122), human acetate

カタログ番号: B14768763
分子量: 1302.4 g/mol
InChIキー: VGVHKGUSLOZJHQ-BDOHJXOQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prepro VIP (111-122), human acetate is a synthetic peptide fragment derived from the prepro-vasoactive intestinal polypeptide (VIP) precursor. It corresponds to residues 111–122 of the full-length prepro-VIP protein, with the acetate salt form enhancing its stability for research applications .

特性

分子式

C55H91N13O23

分子量

1302.4 g/mol

IUPAC名

acetic acid;(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C53H87N13O21.C2H4O2/c1-9-26(8)41(64-43(76)28(18-35(54)70)57-45(78)30(20-67)59-46(79)31(21-68)60-49(82)38(55)23(2)3)50(83)61-32(22-69)44(77)56-27(14-15-36(71)72)42(75)58-29(19-37(73)74)51(84)65-16-10-12-33(65)47(80)62-39(24(4)5)52(85)66-17-11-13-34(66)48(81)63-40(25(6)7)53(86)87;1-2(3)4/h23-34,38-41,67-69H,9-22,55H2,1-8H3,(H2,54,70)(H,56,77)(H,57,78)(H,58,75)(H,59,79)(H,60,82)(H,61,83)(H,62,80)(H,63,81)(H,64,76)(H,71,72)(H,73,74)(H,86,87);1H3,(H,3,4)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-;/m0./s1

InChIキー

VGVHKGUSLOZJHQ-BDOHJXOQSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N.CC(=O)O

正規SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)N.CC(=O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Prepro VIP (111-122), human acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC

Industrial Production Methods

Industrial production of peptides like Prepro VIP (111-122), human acetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods such as preparative HPLC are employed to ensure high purity .

化学反応の分析

Types of Reactions

Prepro VIP (111-122), human acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

科学的研究の応用

Prepro vasoactive intestinal polypeptide (VIP) (111-122), human acetate, is a peptide derived from the prepro form of vasoactive intestinal polypeptide, corresponding to amino acid residues 111-122 of the full-length prepro vasoactive intestinal polypeptide . It has a molecular weight of approximately 1302.35 g/mol and a purity level of 98.91% . Vasoactive intestinal polypeptide is known for its role in various physiological processes, including vasodilation, regulation of water and electrolyte transport, and modulation of immune responses. Prepro vasoactive intestinal polypeptide (111-122), human acetate exhibits significant biological activity related to its role as a neuropeptide and is primarily involved in the peripheral and central nervous systems.

Research Applications

Prepro vasoactive intestinal polypeptide (111-122), human acetate has several applications in research and potential therapeutic areas:

  • Research Tool It is used in interaction studies focusing on its binding affinity to specific receptors. Key findings from these studies are crucial for developing targeted therapies that modulate these interactions for clinical benefits.
  • Neuropeptide Studies Examining the impact of Prepro VIP (111-122) on the nervous system to understand its function in neural pathways.
  • Hormone Regulation Research Studying its role in vasodilation, regulation of water and electrolyte transport and modulation of immune responses.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Vasoactive Intestinal PolypeptideFull-length peptideVasodilation, gastrointestinal regulationBroader range of actions
Neuropeptide YShorter peptideAppetite regulation, anxiety modulationPrimarily involved in energy balance
Peptide YYSimilar length to Prepro VIPGastrointestinal motility regulationFocused on appetite suppression
Prepro vasoactive intestinal polypeptide (111-122), human acetateSpecific sequence derived from the prepro formAs a neuropeptideMay confer distinct biological activities compared to other neuropeptides

作用機序

Prepro VIP (111-122), human acetate exerts its effects by interacting with specific receptors in the nervous system. It functions as a nonadrenergic, noncholinergic neurotransmitter or neuromodulator, influencing various physiological processes. The molecular targets include VIP receptors, which are G-protein-coupled receptors that activate intracellular signaling pathways .

類似化合物との比較

Comparative Data Table

Compound Sequence/Region Mechanism Clinical Status Key Applications References
Prepro VIP (111-122), human acetate Residues 111–122 VIP/cAMP/PKA agonist Preclinical research GI motility, inflammation
Prepro VIP (81-122), human Residues 81–122 Partial VIP precursor fragment Research-grade Neuropeptide signaling studies
[D-p-Cl-Phe⁶,Leu¹⁷]-VIP acetate Modified VIP sequence VPAC1/2 antagonist (IC₅₀ = 125.8 nM) Research tool Cancer, vascular biology
Aviptadil Acetate VIP analog VPAC1/2 agonist Launched (Phase III) Pulmonary fibrosis, COVID-19
PACAP-related Peptide Residues 1–38 PAC1 receptor agonist Research-grade Gastric motility, secretion

Research Findings and Implications

  • Structural analogs like Prepro VIP (81-122) provide insights into VIP precursor processing but lack translational progress .
  • Antagonists (e.g., [D-p-Cl-Phe⁶,Leu¹⁷]-VIP acetate ) highlight the duality of VIP signaling in cancer progression versus homeostasis .

Q & A

Q. What structural characteristics of Prepro VIP (111-122), human acetate are critical for its biological activity, and how can these be validated experimentally?

Prepro VIP (111-122), human acetate (CAS 123025-94-5) is a 12-amino acid peptide derived from residues 111-122 of the prepro-vasoactive intestinal polypeptide (VIP). Its activity depends on conserved residues involved in receptor binding, such as Thr, Arg, and Leu, which mediate interactions with VIP receptors (VPAC1/2). To validate structural integrity, researchers should employ mass spectrometry (e.g., MALDI-TOF) for molecular weight confirmation and amino acid analysis (AAA) to verify sequence accuracy. Purity (>98%) should be confirmed via reverse-phase HPLC under gradient elution conditions .

Q. What methodologies are recommended for detecting Prepro VIP (111-122) in human tissue samples?

Immunohistochemistry (IHC) using polyclonal antibodies specific to the C-terminal region of Prepro VIP (111-122) is a standard approach. Tissue fixation with paraformaldehyde and antigen retrieval using citrate buffer (pH 6.0) enhance epitope accessibility. Co-localization studies with VIP and related peptides (e.g., PHM, helospectin) require dual-labeling techniques with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488/594) to distinguish signals. Controls include omission of primary antibodies and pre-absorption with excess peptide .

Q. How can researchers design functional assays to study Prepro VIP (111-122)’s role in VIP receptor signaling?

Use VPAC1/2-transfected HEK293 cells or primary neuronal cultures to assess receptor activation. Measure cAMP production via ELISA or luciferase-based reporter assays, as VIP receptors are Gαs-coupled. For antagonism studies, pre-treat cells with VIPhyb (IC50: 125.8 nM) to block endogenous VIP signaling before adding Prepro VIP (111-122). Dose-response curves (1 nM–10 µM) should be generated to determine EC50/IC50 values .

Advanced Research Questions

Q. How should researchers address variability in Prepro VIP (111-122) detection across immunohistochemistry studies?

Variability often arises from differences in antibody specificity or prepro-VIP cleavage dynamics. To mitigate this:

  • Validate antibodies using knockout tissue models or siRNA-mediated VIP knockdown.
  • Combine IHC with mass spectrometry imaging (MSI) to confirm peptide localization.
  • Standardize fixation protocols (e.g., 4% PFA for 24 hr) and optimize epitope retrieval conditions .

Q. What experimental strategies can resolve contradictions in Prepro VIP (111-122)’s reported roles in cancer progression?

Contradictory data may stem from context-dependent VIP signaling (pro-tumor vs. anti-tumor effects). Approaches include:

  • In silico analysis : Use RNA-seq datasets (e.g., TCGA) to correlate VIP receptor expression with tumor stage and metastasis.
  • Co-culture models : Study interactions between cancer cells and VIP-secreting neurons/stromal cells.
  • Knockdown/overexpression : CRISPR-Cas9 editing of prepro-VIP in cell lines to assess downstream pathways (e.g., MAPK, PI3K) .

Q. How can researchers optimize sample preparation for Prepro VIP (111-122) quantification in biofluids?

Due to its short half-life (<5 min in plasma), rapid collection and protease inhibition are critical. Add aprotinin (0.6 TIU/mL) and EDTA (1 mM) to blood samples. Enrich low-abundance peptides using solid-phase extraction (C18 columns) followed by LC-MS/MS with multiple reaction monitoring (MRM). Spike synthetic isotopically labeled Prepro VIP (111-122) as an internal standard .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of Prepro VIP (111-122) in vivo?

Use nonlinear mixed-effects modeling (NLME) to account for inter-subject variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. For behavioral or physiological endpoints (e.g., blood pressure changes), apply repeated-measures ANOVA with post hoc Bonferroni correction. Power analysis (α=0.05, β=0.2) should determine sample sizes for preclinical models .

Methodological Considerations Table

ChallengeSolutionKey References
Antibody cross-reactivityValidate with knockout models; use MSI for confirmation
Low peptide stability in biofluidsAdd protease inhibitors; use LC-MS/MS with MRM
Context-dependent signalingCombine in silico data with co-culture models
Receptor heterogeneityUse VPAC1/2-specific agonists/antagonists in functional assays

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。